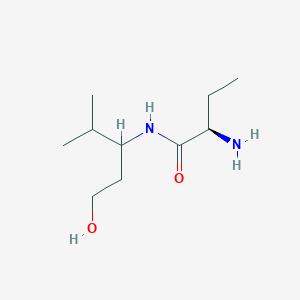![molecular formula C12H16N4 B6632458 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been found to have a number of potential uses in the field of neuroscience, and its properties have been studied extensively in both in vitro and in vivo experiments.
Wirkmechanismus
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling events that can affect a variety of cellular processes. By blocking the activity of mGluR5, MPEP can modulate these signaling pathways and alter the function of specific brain circuits.
Biochemical and Physiological Effects:
MPEP has been found to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have shown that MPEP can block the activity of mGluR5 in a dose-dependent manner, with higher concentrations of MPEP leading to greater inhibition of receptor activity. In vivo studies have shown that MPEP can alter the function of specific brain circuits, leading to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPEP in lab experiments is its high selectivity for mGluR5. This allows researchers to study the effects of this receptor subtype without affecting other glutamate receptors. However, one limitation of using MPEP is that it has a relatively short half-life in vivo, which can make it difficult to study the long-term effects of blocking mGluR5.
Zukünftige Richtungen
There are a number of potential future directions for research on MPEP and its applications in scientific research. One area of interest is the use of MPEP as a tool to study the role of mGluR5 in addiction and substance abuse. Another potential direction is the development of more selective and longer-lasting mGluR5 antagonists that can be used in both preclinical and clinical studies. Additionally, researchers are exploring the use of MPEP and other mGluR5 antagonists in the treatment of neurological disorders such as schizophrenia and depression.
Synthesemethoden
The synthesis of MPEP is a complex process that involves several steps. The first step is the preparation of 2-(1-methylpyrazol-3-yl)ethanol, which is then reacted with 6-methylpyridin-2-amine to form 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine. This synthesis method has been described in detail in several scientific publications, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
MPEP has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of MPEP as a tool to study the role of mGluR5 in the brain. This receptor subtype has been implicated in a number of neurological disorders, including schizophrenia, depression, and addiction. By selectively blocking mGluR5, researchers can study the effects of this receptor on various aspects of brain function.
Eigenschaften
IUPAC Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-4-3-5-12(14-10)13-8-6-11-7-9-16(2)15-11/h3-5,7,9H,6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKAKFBUVGOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)

![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
